molecular formula C7H11ClN2 B15229920 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride

5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride

Katalognummer: B15229920
Molekulargewicht: 158.63 g/mol
InChI-Schlüssel: NDUYYAQFAPFSAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the nitrile and hydrochloride groups. One common method involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the nitrile group, often using reagents such as cyanogen bromide or similar nitrile-forming agents .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production. The raw materials used are typically readily available and cost-effective, making the process economically viable .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic structures.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride is not fully understood, but it is believed to interact with various molecular targets due to its unique structure. The spirocyclic framework can provide a rigid scaffold that interacts with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Eigenschaften

Molekularformel

C7H11ClN2

Molekulargewicht

158.63 g/mol

IUPAC-Name

5-azaspiro[2.4]heptane-7-carbonitrile;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-3-6-4-9-5-7(6)1-2-7;/h6,9H,1-2,4-5H2;1H

InChI-Schlüssel

NDUYYAQFAPFSAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNCC2C#N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.